![molecular formula C15H13N7O3 B2486001 2-甲基-6-(3-(3-(吡嗪-2-基)-1,2,4-噁二唑-5-基)氮杂环丙烷-1-羧酰基)吡啶并[3(2H)-one CAS No. 1327575-34-7](/img/structure/B2486001.png)
2-甲基-6-(3-(3-(吡嗪-2-基)-1,2,4-噁二唑-5-基)氮杂环丙烷-1-羧酰基)吡啶并[3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-6-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C15H13N7O3 and its molecular weight is 339.315. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-6-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-6-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Glucokinase Activation
The compound has been identified as a partial glucokinase activator . Glucokinase (GK) is a key regulator of glucose homeostasis, and its small-molecule activators represent a promising opportunity for the treatment of type 2 diabetes .
Mitigation of Hypoglycemia Risk
While several GK activators have demonstrated promising efficacy in clinical trials, hypoglycemia represents a key risk for this mechanism . This compound has been investigated as a means to mitigate this hypoglycemia risk while maintaining the efficacy of the GK mechanism .
Clinical Trials
Based on its promising in vivo efficacy and preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) and safety profiles, this compound has been advanced into human clinical trials .
Structural Studies
The crystal structure of glucokinase (hexokinase 4) complexed with this compound has been determined, providing valuable insights into its mechanism of action .
Drug Development
The compound’s structure-activity relationship studies have culminated in the discovery of a “partial GK activator” which has been discussed in the context of drug development .
Diabetes Treatment Research
The compound’s role as a partial GK activator makes it a subject of interest in ongoing research into new treatments for type 2 diabetes .
属性
IUPAC Name |
2-methyl-6-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O3/c1-21-12(23)3-2-10(19-21)15(24)22-7-9(8-22)14-18-13(20-25-14)11-6-16-4-5-17-11/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMBCPPVUKHNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-6-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。